molecular formula C20H20N2O2S B2686342 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide CAS No. 392245-14-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B2686342
CAS No.: 392245-14-6
M. Wt: 352.45
InChI Key: BCGQUCSRKLRJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a 4-hydroxyphenyl group, which is further substituted with a cyclohexanecarboxamide moiety. The benzothiazole scaffold is known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The 4-hydroxyphenyl group may enhance solubility and hydrogen-bonding interactions, while the cyclohexanecarboxamide contributes to lipophilicity and conformational rigidity.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-17-11-10-14(21-19(24)13-6-2-1-3-7-13)12-15(17)20-22-16-8-4-5-9-18(16)25-20/h4-5,8-13,23H,1-3,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGQUCSRKLRJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of Cyclohexanecarboxamide: The final step involves the amidation reaction where the hydroxyphenyl-benzothiazole intermediate is reacted with cyclohexanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzothiazole ring can be reduced to its corresponding dihydrobenzothiazole using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the compound's role as a glucokinase (GK) activator, which is crucial for managing type 2 diabetes mellitus (T2DM). Unlike traditional GK activators that pose risks of hypoglycemia and dyslipidemia, this compound exhibits a balanced profile, promoting glucose homeostasis without significant adverse effects. In vitro studies demonstrated its ability to protect pancreatic β-cells from apoptosis induced by streptozotocin, showcasing its potential as a therapeutic agent in diabetes management .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related thiazole derivatives has shown efficacy against various Gram-positive and Gram-negative bacteria, indicating that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide may possess similar properties. This opens avenues for developing new antimicrobial agents .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is essential for understanding how modifications to the compound can enhance its biological activity. The thiazole ring and hydroxyl group contribute significantly to the compound's pharmacological profile. Studies have demonstrated that variations in substituents can lead to improved potency and selectivity for specific biological targets, such as GABA receptors .

GABA Receptor Modulation

The compound may also act on GABA receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system. Compounds with similar structures have been shown to selectively modulate GABA receptor subtypes, potentially leading to anxiolytic effects without the side effects associated with classical benzodiazepines . This aspect warrants further investigation into its neuropharmacological applications.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound .

In Vivo Studies

In vivo studies conducted on animal models have provided insights into the pharmacokinetics and dynamics of the compound. For instance, chronic administration in diabetic models has shown significant improvements in glucose tolerance tests, supporting its therapeutic potential .

Comparative Analysis with Related Compounds

Compound NamePrimary ApplicationEfficacyNotes
This compoundGlucokinase ActivationHighPromising for T2DM
Cycloalkyl-fused N-thiazol-2-yl-benzamidesAntidiabeticModerateRisk of hypoglycemia
Benzodiazepine DerivativesAnxiolyticVariableSide effects present

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Benzothiazole Derivatives
  • This compound exhibits broad-spectrum antibacterial and antimalarial activity, unlike the target compound, which lacks the coumarin moiety . Activity: Demonstrated efficacy against multidrug-resistant tuberculosis (MDR-TB) and malaria, attributed to the benzimidazole-coumarin synergy .
Triazole Derivatives
  • Compounds (7–9) : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones**
    • Key Differences : Sulfonyl and fluorophenyl substituents increase metabolic stability and electron-withdrawing effects. The triazole-thione tautomerism (absent in the target compound) influences reactivity and binding modes .
    • Spectral Confirmation : IR spectra (1247–1255 cm⁻¹ for νC=S) confirm the thione tautomer, critical for biological interactions .

Substituent Modifications

Hydroxyphenyl vs. Methoxyphenyl
  • The trifluoromethoxy group enhances lipophilicity and bioavailability compared to the target compound’s hydroxyl group .
Cyclohexanecarboxamide vs. Acyclic Carboxamides
  • Compound: N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide** Key Differences: Incorporates an indazole moiety, which may improve kinase inhibition.

Electronic and Steric Effects

  • Compound : N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2]thiazine-3-carboxamide 1,1-dioxide**
    • Key Differences : Bromo and nitro groups are strong electron-withdrawing substituents, altering electronic density and reactivity. Quantum chemical studies highlight enhanced dipole moments and HOMO-LUMO gaps compared to the target compound’s hydroxyphenyl .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with cyclohexanecarboxylic acid derivatives. The process often employs various catalysts and solvents to optimize yield and purity. For instance, a common method includes the use of acetonitrile as a solvent and 4-dimethylaminopyridine as a catalyst, resulting in high yields of the target compound .

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, indicating its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro assays showed that it can inhibit the proliferation of human breast adenocarcinoma (MCF-7) cells with an inhibition percentage comparable to established chemotherapeutic agents like cisplatin . The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells, as indicated by increased levels of reactive oxygen species (ROS).

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-712.585
A54915.078
HeLa20.070

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial therapies .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to cell death.
  • Oxidative Stress : Increased ROS levels disrupt cellular homeostasis, contributing to cytotoxicity.
  • Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival, further enhancing its anticancer effects.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .
  • Another research highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting that it could serve as a novel therapeutic agent in combating resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.